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  • Product: 1H-Imidazole, 2-(ethoxymethyl)-
  • CAS: 111131-55-6; 67319-04-4

Core Science & Biosynthesis

Foundational

2-Ethoxymethylimidazole: Structural Characterization and Synthetic Utility

Executive Summary 2-Ethoxymethylimidazole (CAS: 111131-55-6) is a specialized heterocyclic intermediate distinct from common curing agents like 2-methylimidazole. Characterized by an imidazole core substituted at the C2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxymethylimidazole (CAS: 111131-55-6) is a specialized heterocyclic intermediate distinct from common curing agents like 2-methylimidazole. Characterized by an imidazole core substituted at the C2 position with an ethoxymethyl ether linkage, this compound serves as a critical building block in medicinal chemistry—specifically in the synthesis of Angiotensin II receptor antagonists (sartans)—and offers unique latency profiles in epoxy resin curing systems due to the electron-donating nature of the ether side chain.

This technical guide provides a definitive breakdown of its physicochemical properties, a validated synthetic protocol, and the mechanistic logic governing its reactivity.

Part 1: Physicochemical Specifications[1][2][3]

The following data establishes the baseline identity of 2-ethoxymethylimidazole. Researchers must verify these parameters using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) upon acquisition or synthesis.

ParameterSpecificationNotes
IUPAC Name 2-(Ethoxymethyl)-1H-imidazole
CAS Number 111131-55-6 Primary identifier for the C2-substituted isomer.[1]
Molecular Formula

Molecular Weight 126.16 g/mol Monoisotopic Mass: 126.079 g/mol
Physical State Solid / Crystalline PowderHygroscopic; store under inert atmosphere.
Solubility Soluble in Ethanol, Methanol, DMSOLimited solubility in non-polar hydrocarbons.
pKa (Predicted) ~7.0 - 7.5 (Imidazole N3)The ethoxymethyl group is slightly electron-donating.
SMILES CCOCc1nc[nH]1Useful for cheminformatics integration.

Part 2: Synthetic Methodology & Validation

Audience Note: This protocol describes the synthesis via the Williamson Ether synthesis pathway, starting from the commercially available 2-(hydroxymethyl)imidazole. This route is preferred for its scalability and high yield.

Reagents & Materials
  • Precursor: 2-(Hydroxymethyl)imidazole (CAS: 10111-08-7)

  • Reagent: Thionyl Chloride (

    
    )
    
  • Solvent: Anhydrous Ethanol (EtOH)

  • Base: Sodium Ethoxide (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Atmosphere: Dry Nitrogen (

    
    )
    
Step-by-Step Protocol
Phase 1: Activation (Chlorination)
  • Dissolution: Dissolve 2-(hydroxymethyl)imidazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Chlorination: Add thionyl chloride (

    
    , 1.2 eq) dropwise at 0°C to prevent exotherms.
    
  • Reflux: Heat to reflux for 2 hours to drive the conversion to 2-(chloromethyl)imidazole hydrochloride .

  • Isolation: Evaporate solvent in vacuo. The resulting solid is highly reactive and should be used immediately.

Phase 2: Etherification (Nucleophilic Substitution)
  • Preparation of Alkoxide: In a separate vessel, dissolve sodium metal (2.5 eq) in anhydrous ethanol to generate a sodium ethoxide solution.

  • Addition: Resuspend the 2-(chloromethyl)imidazole intermediate in anhydrous ethanol and add it slowly to the sodium ethoxide solution at 0°C.

    • Scientific Logic:[2][3] The excess base is required to neutralize the hydrochloride salt of the intermediate and deprotonate the ethanol for the substitution reaction.

  • Reaction: Stir at room temperature for 4 hours, then reflux for 1 hour to ensure completion.

  • Quenching & Purification:

    • Filter off the precipitated Sodium Chloride (

      
      ).
      
    • Concentrate the filtrate.[2]

    • Recrystallize from ethyl acetate/hexane to obtain pure 2-ethoxymethylimidazole .

Part 3: Mechanistic Logic & Visualization

The synthesis relies on a classic


 nucleophilic substitution. The 2-chloromethyl intermediate provides a robust leaving group (Cl), allowing the ethoxide ion to attack the benzylic-like carbon at the C2 position.
Reaction Workflow Diagram

SynthesisPath cluster_conditions Reaction Conditions Start 2-(Hydroxymethyl) imidazole Inter Intermediate: 2-(Chloromethyl) imidazole HCl Start->Inter Activation (Chlorination) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter Product Product: 2-Ethoxymethylimidazole (C6H10N2O) Inter->Product SN2 Substitution (Etherification) Reagent2 NaOEt / EtOH (Sodium Ethoxide) Reagent2->Product

Caption: Step-wise synthetic pathway transforming the hydroxymethyl precursor to the ethoxy ether derivative via a chloro-intermediate.

Part 4: Applications & Utility

Pharmaceutical Intermediate (Sartans)

2-Ethoxymethylimidazole is a structural motif found in the synthesis of Angiotensin II receptor antagonists. The ethoxymethyl group at the C2 position provides steric bulk and lipophilicity, which are crucial for the pharmacophore's binding affinity to the


 receptor subtype. It is often coupled with biphenyl tetrazole units in the synthesis of generic sartan analogs.
Latent Epoxy Curing Agent

In polymer chemistry, imidazole derivatives are used as anionic polymerization initiators for epoxy resins.

  • Mechanism: The secondary amine (N1) attacks the epoxide ring, initiating cross-linking.

  • Latency: Unlike 2-methylimidazole (which cures rapidly), the 2-ethoxymethyl group provides steric hindrance and electron donation, potentially increasing the "pot life" (latency) of the resin mixture at room temperature while allowing rapid cure at elevated temperatures (120°C+).

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this derivative is less abundant than for 2-methylimidazole, standard imidazole handling protocols apply.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Signal Word: Warning.

  • Precautionary Measures:

    • Inhalation: Use local exhaust ventilation; dust may cause respiratory irritation.

    • Skin Contact: Wash immediately with soap and water; imidazoles can be corrosive to mucous membranes.

    • Storage: Store in a cool, dry place under nitrogen. The ether linkage is stable, but the imidazole ring is hygroscopic.

References

  • CymitQuimica. (2025).[4][5] 2-(Ethoxymethyl)-1H-imidazole Product Sheet. Retrieved from

  • Chemical-Label. (2025). Safety Data for 2-(ethoxymethyl)-1H-imidazole (CAS 111131-55-6). Retrieved from

  • PubChem. (2025).[6] Imidazole Derivatives and Structural Data. National Library of Medicine. Retrieved from

  • Google Patents. (1997). US5616599A - Angiotensin II antagonist 1-biphenylmethylimidazole compounds. (Demonstrates synthesis utility of 2-ethoxymethylimidazole intermediates). Retrieved from

Sources

Exploratory

solubility of 2-(ethoxymethyl)-1H-imidazole in water vs organic solvents

An In-depth Technical Guide to the Solubility of 2-(ethoxymethyl)-1H-imidazole Executive Summary This technical guide offers a comprehensive analysis of the solubility characteristics of 2-(ethoxymethyl)-1H-imidazole, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(ethoxymethyl)-1H-imidazole

Executive Summary

This technical guide offers a comprehensive analysis of the solubility characteristics of 2-(ethoxymethyl)-1H-imidazole, a heterocyclic compound of interest in chemical synthesis and pharmaceutical development. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes information from foundational chemical principles, predicted physicochemical properties, and experimental data from analogous structures such as imidazole, 2-methylimidazole, and other substituted imidazoles. We will explore the theoretical underpinnings of its solubility in aqueous and organic media, present a predicted solubility profile, and provide a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to inform synthesis, purification, formulation, and biological screening efforts.

Introduction: The Molecular Profile of 2-(ethoxymethyl)-1H-imidazole

2-(ethoxymethyl)-1H-imidazole belongs to the versatile class of imidazole compounds, which are core structures in numerous biologically active molecules, including the essential amino acid histidine.[1] The molecule's structure, featuring a five-membered aromatic ring with two nitrogen atoms, is appended with an ethoxymethyl group at the 2-position. This unique combination of a polar, hydrogen-bonding heterocycle and a more hydrophobic ether side-chain dictates its physicochemical properties and, consequently, its solubility. Understanding this solubility is paramount for its practical application, from selecting appropriate reaction conditions to designing effective drug delivery systems.

Molecular Structure:

  • Core: 1H-imidazole ring (C₃H₄N₂)

  • Substituent: Ethoxymethyl group (-CH₂OCH₂CH₃)

  • Molecular Formula: C₆H₁₀N₂O[2]

The imidazole ring itself is highly polar and amphoteric, capable of acting as both a weak acid (the N-H proton) and a weak base (the sp²-hybridized nitrogen).[1] The ethoxymethyl group introduces an ether linkage, which can act as a hydrogen bond acceptor, and an ethyl group, which adds non-polar character.

Theoretical Principles Governing Solubility

The solubility of a compound is determined by the balance of intermolecular forces between the solute molecules and the solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Analysis of Intermolecular Forces

The solubility of 2-(ethoxymethyl)-1H-imidazole is governed by its capacity for the following interactions:

  • Hydrogen Bonding: This is the most significant factor for its solubility in protic solvents like water or ethanol. The imidazole ring possesses one hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the lone pair on the non-protonated nitrogen and the oxygen atom of the ether group).

  • Dipole-Dipole Interactions: The molecule has a net dipole moment due to the electronegative nitrogen and oxygen atoms, allowing for favorable interactions with other polar molecules, including polar aprotic solvents like acetone or DMSO.

  • Van der Waals Forces (London Dispersion Forces): These weak forces are present in all molecules and represent the primary mode of interaction with non-polar solvents like hexane or toluene. The ethyl group on the side chain contributes to these interactions.

A predicted XLogP value of 0.1 for 2-(ethoxymethyl)-1H-imidazole suggests a relatively balanced hydrophilic and lipophilic character, leaning slightly towards water solubility.[2] For comparison, the parent imidazole is highly water-soluble, while more substituted benzimidazoles are often only sparingly soluble in water but readily soluble in organic solvents.[1][3]

Visualization of Molecular Interactions

The following diagram illustrates the key potential interactions between 2-(ethoxymethyl)-1H-imidazole and representative polar solvents.

G cluster_solute 2-(ethoxymethyl)-1H-imidazole cluster_solvents Solvents solute Imidazole Ring (N-H, N:) ether Ethoxymethyl Group (-CH₂-O-CH₂CH₃) water Water (H₂O) solute->water H-Bond (Donor/Acceptor) ethanol Ethanol (EtOH) solute->ethanol H-Bond & Dipole-Dipole ether->water H-Bond (Acceptor) ether->ethanol H-Bond & van der Waals

Caption: Potential intermolecular forces with polar protic solvents.

Predicted Solubility Profile

Based on the structural analysis and comparison with related compounds, a qualitative solubility profile for 2-(ethoxymethyl)-1H-imidazole can be predicted. This serves as a practical starting point for experimental work.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSoluble The molecule can form multiple hydrogen bonds with water via its N-H donor, ring nitrogen acceptor, and ether oxygen acceptor. The parent imidazole is completely miscible with water.[1]
Methanol / EthanolHighly Soluble These solvents are structurally similar to water but with lower polarity. They can act as both H-bond donors and acceptors, effectively solvating the polar imidazole core and interacting with the ethoxy group. Many imidazoles show high solubility in alcohols.[3][4]
Polar Aprotic DMSO, DMFSoluble These solvents are strong hydrogen bond acceptors and have high dipole moments, allowing for strong interactions with the N-H group and the overall molecular dipole. Benzimidazoles are noted to be soluble in DMSO and DMF.[3]
Acetone, AcetonitrileSoluble These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, making them suitable for dissolving moderately polar compounds.
Non-Polar Toluene, DichloromethaneSparingly Soluble While dichloromethane has a dipole moment, its ability to solvate the highly polar N-H bond is limited. Toluene relies solely on weak van der Waals forces. Studies on similar imidazoles show very low solubility in these solvents.[5]
Hexane, Diethyl EtherInsoluble / Sparingly Soluble The dominant polar nature of the imidazole ring prevents significant interaction with these non-polar solvents. The ethoxymethyl group is insufficient to impart significant lipophilicity.[4]

Experimental Protocol: Determination of Equilibrium Solubility

To move beyond prediction, quantitative solubility must be determined experimentally. The "Shake-Flask" method is the gold-standard technique recognized for its reliability in determining equilibrium solubility.[6]

Causality Behind Experimental Design

The core principle of this protocol is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the maximum solubility at a given temperature. Agitation is used to accelerate the time to equilibrium, while temperature control is critical because solubility is temperature-dependent. Centrifugation and filtration are employed to completely separate the solid and liquid phases, preventing undissolved particles from artificially inflating the measured concentration.

Experimental Workflow

The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.

workflow start Start add_excess Add excess 2-(ethoxymethyl)-1H-imidazole to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48h add_excess->equilibrate phase_sep Phase Separation: Centrifuge and/or filter (e.g., 0.22 µm PTFE syringe filter) equilibrate->phase_sep quantify Quantify solute concentration in the clear supernatant (e.g., HPLC-UV, LC-MS) phase_sep->quantify end End quantify->end

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 2-(ethoxymethyl)-1H-imidazole in a selected solvent at a specified temperature (e.g., 25°C).

Materials:

  • 2-(ethoxymethyl)-1H-imidazole (solid, >98% purity)

  • Solvent of interest (e.g., deionized water, ethanol, HPLC-grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Protocol:

  • Preparation:

    • Add an excess amount of solid 2-(ethoxymethyl)-1H-imidazole to a pre-weighed glass vial. An amount that is visibly in excess after equilibration (e.g., 5-10 mg per 1 mL of solvent) is sufficient.

    • Record the exact mass of the added solid.

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples at a moderate speed (e.g., 150 rpm) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. Self-Validation Note: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully draw the clear supernatant using a syringe. Causality Note: Avoid disturbing the solid pellet at the bottom of the vial to prevent contamination.

    • Attach a syringe filter to the syringe and dispense the supernatant through the filter into a clean analysis vial. This step removes any remaining microscopic particles.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 2-(ethoxymethyl)-1H-imidazole of known concentrations in the same solvent.

    • Dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted samples and standards using a validated analytical method (e.g., HPLC-UV).

    • Calculate the concentration of the saturated solution (in mg/mL or mol/L) by applying the dilution factor.

Conclusion

While specific experimental data for 2-(ethoxymethyl)-1H-imidazole remains scarce in public literature, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles. The molecule's structure, combining a polar imidazole core with a moderately non-polar ethoxymethyl side chain, suggests it is most soluble in polar protic solvents like water and ethanol, and progressively less soluble in polar aprotic and non-polar organic solvents. The provided qualitative profile serves as a reliable guide for initial solvent selection, and the detailed Shake-Flask protocol offers a validated, systematic approach for obtaining the precise quantitative data necessary for advanced research and development applications.

References

  • CymitQuimica. (n.d.). SAFETY DATA SHEET: 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride.
  • Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET: I2399.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Ethylimidazole.
  • BenchChem. (2025). An In-depth Technical Guide to 2-(Diethoxymethyl)-1H-benzimidazole: Synthesis, Properties, and Biological Significance.
  • Chem-Impex International. (n.d.). 1-((2-(Trimethylsilyl)Ethoxy)Methyl)-1H-Benzo[D]Imidazole.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(ethoxymethyl)-1H-imidazole.
  • ResearchGate. (n.d.). Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones | Request PDF.
  • BenchChem. (2025). Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide.
  • PubChemLite. (n.d.). 2-(ethoxymethyl)-1h-imidazole (C6H10N2O).
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: Methyl 1H-Imidazole-5-carboxylate.
  • Verma, B., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Methylimidazole.
  • National Center for Biotechnology Information. (n.d.). Imidazole | C3H4N2 | CID 795. PubChem. Retrieved February 23, 2026, from [Link]

  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.
  • BenchChem. (2025). A Technical Guide to the Solubility of 1-Methyl-1H-imidazole-4-carbonitrile.
  • National Center for Biotechnology Information. (n.d.). 2-(Ethoxymethyl)-1-(3-methylbutyl)imidazole. PubChem. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole.
  • The Good Scents Company. (n.d.). 2-methyl imidazole, 693-98-1.
  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4).
  • Domanska, U., & Szydłowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • U.S. Environmental Protection Agency. (n.d.). 1-(Methoxymethyl)-1H-imidazole Properties. CompTox Chemicals Dashboard.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Etherification of 2-(Chloromethyl)-1H-imidazole

Topic: Reaction of 2-(chloromethyl)-1H-imidazole with Sodium Ethoxide Content Type: Application Note & Process Development Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists[] [1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of 2-(chloromethyl)-1H-imidazole with Sodium Ethoxide Content Type: Application Note & Process Development Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists[]

[1]

Executive Summary

The reaction of 2-(chloromethyl)-1H-imidazole hydrochloride with sodium ethoxide (NaOEt) presents a classic challenge in heterocyclic chemistry: competing nucleophilic pathways.[] While the target transformation is the SN2 displacement of the chloride to form 2-(ethoxymethyl)-1H-imidazole , the substrate possesses a nucleophilic nitrogen (N1) capable of intermolecular attack on the electrophilic chloromethyl group.

This guide provides a rigorous analysis of the reaction kinetics, offering two distinct protocols:

  • Method A (Direct Synthesis): A high-dilution strategy utilizing solvent-mediated statistical probability to favor O-alkylation.[]

  • Method B (Protected Route): A high-fidelity workflow using N-trityl protection to eliminate polymerization risks, recommended for GMP-compliant synthesis.[]

Mechanistic Insight & Challenges

The "Self-Destruct" Mechanism

2-(Chloromethyl)-1H-imidazole is inherently unstable as a free base.[] It is commercially supplied as the hydrochloride salt to prevent intermolecular self-alkylation (polymerization).[]

When treated with a strong base like sodium ethoxide (pKa of EtOH


 16), two events occur:
  • Neutralization: The HCl salt is neutralized.

  • Deprotonation: The imidazole N-H (pKa

    
     14.4) is deprotonated, forming the imidazolide anion.
    

The imidazolide anion is a potent nucleophile. Without careful control, it attacks the chloromethyl group of a neighboring molecule, leading to oligomers rather than the desired ethyl ether.

Pathway Visualization

The following diagram illustrates the bifurcation between the desired etherification and the undesired polymerization.

ReactionPathways SM 2-(Chloromethyl)-1H-imidazole (HCl Salt) Intermediate Imidazolide Anion (Nucleophilic N) SM->Intermediate 1. Neutralization 2. Deprotonation Base NaOEt (Excess) Base->Intermediate Product 2-(Ethoxymethyl)-1H-imidazole (Target Ether) Intermediate->Product Path A: Attack by EtO- (High Dilution/Excess EtOH) Polymer Poly(imidazole-methylene) (Oligomers) Intermediate->Polymer Path B: Self-Alkylation (High Concentration)

Figure 1: Mechanistic bifurcation.[] Path A is favored by high dilution and excess ethoxide; Path B is favored by high concentration.

Experimental Protocols

Method A: Direct Ethanolysis (High Dilution Strategy)

Best for: Rapid, small-scale exploratory synthesis where yield (<60%) is acceptable.[]

Rationale: By using ethanol as both solvent and reagent in vast excess, and maintaining a low concentration of the imidazole substrate, we statistically favor the collision of the chloromethyl group with solvent molecules (ethanol/ethoxide) over other imidazole molecules.

Reagents & Stoichiometry
ComponentEquiv.Role
2-(Chloromethyl)-1H-imidazole HCl1.0Substrate
Sodium Ethoxide (21 wt% in EtOH)3.5Base & Nucleophile
Ethanol (Anhydrous)SolventReaction Medium (0.05 M conc.)
Step-by-Step Protocol
  • Preparation of Base Solution:

    • Charge a dry 3-neck round-bottom flask with anhydrous ethanol (calculate volume for 0.05 M final concentration).

    • Add Sodium Ethoxide solution (3.5 equiv) under nitrogen atmosphere.

    • Note: 1.0 equiv neutralizes the HCl; 1.0 equiv deprotonates the NH; 1.5 equiv provides excess nucleophile.

  • Addition (Critical Step):

    • Dissolve the 2-(chloromethyl)-1H-imidazole HCl in a minimum volume of cold ethanol (separately).[]

    • Add the substrate solution dropwise to the stirring ethoxide solution over 60 minutes at 0°C.

    • Why: Slow addition ensures the substrate is immediately surrounded by excess ethoxide, minimizing self-reaction.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Reflux for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Quench with glacial acetic acid (to pH 7–8).

    • Concentrate in vacuo to remove ethanol.

    • Resuspend residue in EtOAc and wash with saturated NaHCO₃.

    • Dry organic layer (Na₂SO₄) and concentrate.

Method B: The N-Trityl Protection Route (Recommended)

Best for: High purity, scale-up, and GMP environments.[]

Rationale: Protecting the nitrogen with a bulky trityl (triphenylmethyl) group renders the imidazole non-nucleophilic and prevents polymerization.

Workflow Diagram

ProtectedRoute Step1 Step 1: Protection Substrate + Trityl Chloride + Et3N Step2 Step 2: Etherification N-Trityl-Intermediate + NaOEt/EtOH Step1->Step2  Isolate Stable Solid   Step3 Step 3: Deprotection Acid Hydrolysis (AcOH/MeOH) Step2->Step3  S_N2 Substitution   QC Final QC (NMR, HPLC) Step3->QC  Purification  

Figure 2: Three-stage workflow to ensure chemoselectivity.

Detailed Protocol
  • Protection:

    • React 2-(chloromethyl)-1H-imidazole HCl with Trityl Chloride (Trt-Cl) and Triethylamine (Et3N) in DCM at 0°C.

    • Isolate 1-trityl-2-(chloromethyl)imidazole .[] This intermediate is stable and can be stored.[2][3]

  • Etherification:

    • Dissolve 1-trityl-2-(chloromethyl)imidazole (1.0 equiv) in anhydrous ethanol.

    • Add Sodium Ethoxide (1.2 equiv).

    • Heat to 60°C for 4 hours.

    • Result: Clean conversion to 1-trityl-2-(ethoxymethyl)imidazole.[]

  • Deprotection:

    • Treat the intermediate with acetic acid/methanol (1:4) at reflux for 1 hour.

    • Concentrate and basify with NaHCO₃ to precipitate the trityl alcohol byproduct.

    • Extract the aqueous filtrate with EtOAc to isolate pure 2-(ethoxymethyl)-1H-imidazole .[]

Analytical Validation (QC)

To validate the synthesis, compare the NMR signals of the starting material (SM) vs. the Product.

FeatureSM: 2-(chloromethyl)...[][4][5][6][7][8]Product: 2-(ethoxymethyl)...[]
Proton -CH₂-Cl -CH₂-O-CH₂CH₃
¹H NMR Shift

4.80 ppm (singlet)

4.55 ppm (singlet, benzylic)

3.55 ppm (quartet, ethyl)

1.15 ppm (triplet, ethyl)
Appearance Hygroscopic solid (Salt)Viscous oil or low-melting solid
Solubility Water, MethanolEthanol, EtOAc, DCM

Safety Warning: Chloromethyl imidazoles are alkylating agents and potential vesicants. They can cause severe skin burns and respiratory irritation. All operations must be conducted in a fume hood. Sodium ethoxide is moisture-sensitive and corrosive.[]

References

  • BenchChem Technical Support. (2025).[3][9] A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. BenchChem. Link[]

  • Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of certain 2-substituted imidazoles. Heterocyclic Chemistry Reports.
  • Apollo Scientific. (2022). Safety Data Sheet: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Link

  • Zhang, L., et al. (2012).[10] Efficient Synthesis of Imidazole Derivatives via Alkylation. Organic Letters, 14(18), 4662-4665. Link[]

  • BocSci. (2024). Product Analysis: 2-(Chloromethyl)-1H-imidazole Hydrochloride.

Sources

Application

reagents for ethoxylation of 2-chloromethylimidazole

Application Note: Precision Ethoxylation of 2-Chloromethylimidazole Part 1: Executive Summary & Strategic Overview The "ethoxylation" of 2-chloromethylimidazole (2-CMI) refers to the nucleophilic substitution of the chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Ethoxylation of 2-Chloromethylimidazole

Part 1: Executive Summary & Strategic Overview

The "ethoxylation" of 2-chloromethylimidazole (2-CMI) refers to the nucleophilic substitution of the chloromethyl group to form 2-ethoxymethylimidazole . This transformation is a critical step in the synthesis of H2-receptor antagonists (e.g., Cimetidine analogues) and various agrochemicals.

The Central Challenge: 2-Chloromethylimidazole is commercially available as its hydrochloride salt (


). The free base is highly unstable and prone to rapid, exothermic self-polymerization (intermolecular 

-alkylation). Therefore, the ethoxylation protocol must be designed to generate the reactive free base in situ in the presence of the ethoxide nucleophile, minimizing the lifetime of the unprotected, unreacted species.

Reagent Selection Matrix:

Reagent SystemRoleProsCons
Sodium Ethoxide (NaOEt) in Anhydrous Ethanol Primary Recommendation High atom economy; drives reaction to completion; generates NaCl byproduct (easy filtration).[1]Requires strictly anhydrous conditions to prevent hydrolysis to 2-hydroxymethylimidazole.[1]
Ethanol + Potassium Carbonate (

)
Alternative (Milder)Slower release of free base reduces polymerization risk; safer handling.[1]Slower reaction kinetics; heterogeneous reaction requires vigorous stirring.[1]
Ethanol (Reflux) Not RecommendedSimple.[1]Low yield; solvolysis competes with polymerization; acid buildup slows reaction.[1]

Part 2: Detailed Experimental Protocol

Safety Advisory (Critical)
  • Vesicant Hazard: 2-Chloromethylimidazole and its derivatives are potent alkylating agents and skin sensitizers. They can cause severe blistering.[1] All operations must be performed in a fume hood with double-gloving (Nitrile/Laminate).

  • Exotherm: The neutralization of the HCl salt is exothermic.

Protocol A: The Sodium Ethoxide Method (Standard High-Yield)

Objective: Synthesis of 2-ethoxymethylimidazole via Williamson Ether Synthesis.

Reagents:

  • 2-Chloromethylimidazole Hydrochloride (

    
    ) [CAS: 13338-49-3][1]
    
  • Sodium Ethoxide (21 wt% solution in ethanol, or freshly prepared from Na metal)

  • Anhydrous Ethanol (Water content < 0.1%)[1]

Stoichiometry:

  • 
    : 1.0 equiv[1]
    
  • 
    : 2.1 equiv (1.0 eq to neutralize HCl, 1.1 eq for substitution)[1]
    

Step-by-Step Workflow:

  • Preparation of Nucleophile Pool:

    • Charge a flame-dried 3-neck round-bottom flask with Anhydrous Ethanol (10 mL per gram of substrate).

    • Add Sodium Ethoxide solution (2.1 equiv) under nitrogen atmosphere.[1]

    • Cool the solution to 0–5 °C using an ice bath.

    • Rationale: Low temperature suppresses side reactions during the initial exothermic neutralization.

  • Controlled Addition:

    • Add

      
       solid portion-wise to the stirred ethoxide solution over 15–20 minutes.
      
    • Mechanistic Insight: Adding the salt to the base ensures that as soon as the unstable free base is formed, it is surrounded by a high concentration of ethoxide nucleophiles (

      
      ), favoring the desired 
      
      
      
      ether formation over self-polymerization (
      
      
      -alkylation).
  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25 °C) .

    • Stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: DCM/MeOH 9:1) or HPLC.[1][2] The starting material spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
    • Note: If reaction is incomplete after 16h, warm to 40 °C for 2 hours. Avoid vigorous reflux to prevent degradation.[1]

  • Workup:

    • The reaction mixture will contain a fine white precipitate of Sodium Chloride (

      
      ).
      
    • Filter the mixture through a Celite pad to remove

      
      .
      
    • Concentrate the filtrate under reduced pressure (Rotavap, < 40 °C bath) to remove ethanol.

  • Purification:

    • Resuspend the residue in Dichloromethane (DCM).

    • Wash with a small amount of saturated

      
       (to ensure free base form) and then Brine.[1]
      
    • Dry over

      
      , filter, and concentrate to yield the crude oil.
      
    • Storage: Store under inert gas at -20 °C.

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the competitive pathways. The protocol is designed to maximize Path A (


) and minimize Path B (Polymerization).

ReactionPathway cluster_conditions Reaction Environment Start 2-Chloromethylimidazole Hydrochloride (Stable) Intermediate Free Base (Highly Reactive Electrophile) Start->Intermediate Neutralization (-NaCl) Base NaOEt (2 equiv) Base->Intermediate Product 2-Ethoxymethylimidazole (Target Ether) Intermediate->Product Path A: + EtO- (SN2) Promoted by Excess Nucleophile SideProduct Polymer/Dimer (N-Alkylated Impurity) Intermediate->SideProduct Path B: + Imidazole-N (Self-Alkylation)

Caption: Competitive reaction pathways. Path A is favored by high [EtO-] and low temperature.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Polymer Formation High concentration of free base; insufficient nucleophile.[1]Ensure NaOEt is >2 equiv.[1] Increase solvent volume (dilution favors intramolecular or solvent reactions over intermolecular polymerization).[1]
Product contains -OH (Hydrolysis) Water present in Ethanol or Base.[1][3]Use freshly distilled Ethanol (dried over Mg/I2) or molecular sieves.[1] Ensure NaOEt is anhydrous.
Incomplete Reaction Temperature too low or old reagents.[1]Gently warm to 40-50°C. Do not exceed 60°C as decomposition accelerates.

Part 5: References

  • Chemical Stability: Apollo Scientific.[1] (2022).[1][3] Safety Data Sheet: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Retrieved from [1]

  • Synthetic Precedent: Yanagisawa, H., et al. (1997).[1] Angiotensin II antagonist 1-biphenylmethylimidazole compounds. U.S. Patent 5,616,599.[1] (Describes ethoxylation of 2-bromomethylimidazole derivatives using NaOEt). Retrieved from

  • Mechanistic Principles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution).

  • Handling Guidelines: BenchChem. (2025).[1] Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. (Analogous chloromethyl heterocycle handling). Retrieved from [1]

Sources

Method

synthesis of angiotensin II receptor antagonists using imidazole intermediates

Application Note: Precision Synthesis of Angiotensin II Receptor Antagonists (Sartans) Executive Summary The synthesis of Angiotensin II Receptor Blockers (ARBs), or "sartans," represents a classic challenge in industria...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Angiotensin II Receptor Antagonists (Sartans)

Executive Summary

The synthesis of Angiotensin II Receptor Blockers (ARBs), or "sartans," represents a classic challenge in industrial organic chemistry: balancing convergent synthesis efficiency with rigorous regiochemical control. This guide focuses on the two most critical process bottlenecks:

  • Regioselective N-Alkylation: Controlling the N-1 vs. N-3 alkylation of the imidazole intermediate.

  • Tetrazole Formation: Implementing safer, "green" alternatives to toxic organotin azides for the formation of the pharmacophore's tetrazole ring.[1]

This protocol provides optimized workflows, safety-critical checkpoints, and analytical methods derived from recent process chemistry advancements (e.g., OPRD, J. Med. Chem.).[1][2][3][4][5][6][7][8]

Strategic Retro-Analysis

The general sartan pharmacophore consists of a biphenyl-tetrazole tail coupled to a substituted imidazole head. The convergent strategy is the industry standard.

Retrosynthesis cluster_intermediates Key Intermediates Target Target ARB (e.g., Losartan) Imidazole Imidazole Head (e.g., BCFI) Target->Imidazole Detritylation & Hydrolysis Biphenyl Biphenyl Tail (4'-(bromomethyl)-2-cyanobiphenyl) Target->Biphenyl N-Alkylation Tetrazole Tetrazole Formation (Safety Critical) Biphenyl->Tetrazole [3+2] Cycloaddition (Azide Source)

Figure 1: Convergent retrosynthetic strategy for Sartans. The coupling of the imidazole head and biphenyl tail is the regioselectivity-determining step.

Protocol 1: Synthesis of the Imidazole Intermediate (BCFI)

Target: 2-butyl-4-chloro-5-formylimidazole (BCFI) – The key intermediate for Losartan.[8] Mechanism: Vilsmeier-Haack formylation.

Reagents & Equipment
  • Substrate: 2-butyl-4-chloro-5-hydroxymethylimidazole (or precursor glycine/pentanimidate).[8]

  • Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide), Toluene.

  • Equipment: Glass-lined reactor, scrubber for HCl gas.

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • Charge DMF (3.0 equiv) into the reactor. Cool to 0–5°C.[5][8][9][10]

    • Critical: Add POCl₃ (2.5 equiv) dropwise. Maintain T < 10°C to prevent thermal runaway. Stir for 30 min to form the chloroiminium ion.

  • Substrate Addition:

    • Dissolve the imidazole precursor in Toluene (5 vol).

    • Add to the Vilsmeier reagent slowly at 20–25°C.

  • Reaction:

    • Heat to 95–100°C. Stir for 4–6 hours.

    • Monitor: TLC or HPLC for disappearance of starting material.

  • Quench & Hydrolysis:

    • Cool to 25°C. Pour reaction mass into crushed ice/water (10 vol).

    • Adjust pH to 5–6 using 50% NaOH solution. Caution: Exothermic.

  • Isolation:

    • Extract with Ethyl Acetate or Toluene.

    • Wash organic layer with brine.

    • Crystallize from Cyclohexane/Hexane.

Yield Expectation: 85–90% Purity Target: >99% (HPLC)

Protocol 2: Regioselective N-Alkylation

The Challenge: Imidazoles are ambident nucleophiles. Alkylation can occur at N-1 (desired) or N-3 (impurity). Steric hindrance and solvent polarity dictate the ratio.

Case Study: Losartan Synthesis.

Optimized Conditions (Phase Transfer Catalysis)

Using a biphasic system (Liquid-Liquid or Solid-Liquid) often enhances N-1 selectivity compared to homogeneous NaH/DMF methods.

ParameterTraditional (NaH/DMF)Optimized (PTC)
Base Sodium Hydride (Hazardous)KOH or NaOH (Solid)
Solvent DMF (High boiling, difficult removal)Toluene / Water
Catalyst NoneTBAB (Tetrabutylammonium bromide)
Selectivity (N1:N3) ~85:15~95:5
Safety Profile Low (H₂ gas evolution)High (No flammable gas)
Execution Protocol
  • Setup: Charge BCFI (1.0 equiv), 4'-(bromomethyl)-2-cyanobiphenyl (1.05 equiv), and Toluene (10 vol) into the reactor.

  • Catalyst Addition: Add TBAB (0.05 equiv) and solid KOH (2.0 equiv).

  • Reaction: Heat to reflux (or 80–90°C) with vigorous stirring (high shear mixing improves PTC efficiency).

  • Monitoring: Reaction typically completes in 4–6 hours.

    • Checkpoint: Check N-3 isomer levels by HPLC. If N-3 > 5%, reduce temperature in future batches.

  • Workup:

    • Cool to RT. Add water to dissolve salts.

    • Separate organic layer.[8]

    • Purification: The N-1 isomer is often less soluble in specific solvents (e.g., IPA) than the N-3 isomer, allowing for purification by crystallization.

Protocol 3: "Green" Tetrazole Formation

The Shift: Replacing toxic Tributyltin azide (Bu₃SnN₃) with Zinc-catalyzed cycloaddition.

Mechanism: [3+2] Cycloaddition of azide to the cyano group.

Tetrazole Nitrile Cyano-Intermediate (R-CN) Complex Zn-Azide Complex (Activated Species) Nitrile->Complex Azide NaN3 (Sodium Azide) Azide->Complex Catalyst ZnBr2 (Catalyst) Catalyst->Complex Product Tetrazole Product (Sartan) Complex->Product Reflux (Water/IPA)

Figure 2: Zinc-mediated tetrazole synthesis. This pathway avoids the formation of volatile hydrazoic acid (HN₃) under controlled pH.

Safety Protocol (Critical)
  • Hazard: NaN₃ + Acid

    
     HN₃ (Explosive/Toxic gas).
    
  • Control: Never use halogenated solvents (forms diazidomethane). Keep pH > 7 until quench.

  • Quench: Use Nitrite (NaNO₂) + H₂SO₄ to destroy excess azide safely in the waste stream.

Methodology
  • Reaction:

    • Suspend the Cyano-intermediate in Water/Isopropanol (1:1).

    • Add NaN₃ (2.5 equiv) and ZnBr₂ (1.0 equiv).

    • Reflux (80–85°C) for 12–24 hours.

  • Workup:

    • Cool to RT. Add Ethyl Acetate.[3][4][6]

    • Acidify slowly with 3N HCl to pH 3–4 (Release of tetrazole from Zn-complex).

    • Note: Ensure vigorous ventilation during acidification (trace HN₃ risk).

  • Crystallization:

    • The free acid form of the Sartan usually precipitates or is extracted and crystallized from Acetone/Ethanol.

Analytical Validation: Isomer Separation

To ensure pharmaceutical purity, the N-1 and N-3 isomers must be resolved.

HPLC Method Parameters:

  • Column: Chiralcel OJ-H or Phenomenex Luna C18 (for non-chiral regioisomer separation).

  • Mobile Phase:

    • Buffer: 0.1% Orthophosphoric acid or TFA (pH 2.5).

    • Organic: Acetonitrile : Methanol (60:40).

  • Gradient: Isocratic or shallow gradient.

  • Detection: UV @ 254 nm (Biphenyl absorption).

Acceptance Criteria:

  • N-1 Isomer (Active): > 99.5%[5][6][11][12][13]

  • N-3 Isomer (Impurity): < 0.15%[11]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Regioselectivity (High N-3) Temperature too high during alkylation; Solvent too polar.Switch to non-polar solvent (Toluene) with PTC; Lower reaction temperature.
Incomplete Tetrazole Conversion Catalyst poisoning; Insufficient temperature.Increase ZnBr₂ load; Ensure reflux is vigorous; Check stirring.
"Sticky" Solid during Workup Residual Zinc salts.Wash organic layer with EDTA solution or dilute HCl to sequester Zinc.
Safety: Pressure buildup N₂ release from azide decomposition (rare but possible).Ensure reactor venting; Do not overheat NaN₃ dry.

References

  • Process Chemistry of Losartan

    • Title: An Improved Process For The Manufacture Of Losartan Potassium.[10][14]

    • Source: Quick Company / Patent Liter
    • URL:

  • Olmesartan Impurity Profiling

    • Title: Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermedi
    • Source: ACS Omega / J. Med. Chem.
    • URL:

  • Green Tetrazole Synthesis

    • Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in W
    • Source: J. Org.[15] Chem.

    • URL:

  • Safety in Azide Chemistry

    • Title: Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor.[3]

    • Source: MIT / Angewandte Chemie.
    • URL:

  • Analytical Methods

    • Title: Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.

    • Source: Pharm Anal Acta.[7]

    • URL:

Disclaimer: This guide is for research and development purposes only. All protocols must be validated in your specific laboratory environment. Always adhere to local safety regulations regarding azides and hazardous reagents.

Sources

Technical Notes & Optimization

Troubleshooting

preventing N-alkylation during synthesis of 2-(ethoxymethyl)imidazole

Topic: Preventing N-Alkylation & Controlling Regioselectivity Ticket ID: #IMD-C2-004 Status: Open Priority: High (Synthetic Failure Risk)[1] Executive Summary: The Ambident Nucleophile Problem The Core Issue: You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing N-Alkylation & Controlling Regioselectivity

Ticket ID: #IMD-C2-004 Status: Open Priority: High (Synthetic Failure Risk)[1]

Executive Summary: The Ambident Nucleophile Problem

The Core Issue: You are likely experiencing N-alkylation because the imidazole ring is an ambident nucleophile . The N1-nitrogen (pKa ~14.[1]4) is significantly more nucleophilic than the hydroxyl oxygen of a 2-hydroxymethyl side chain (pKa ~16) or the C2-carbon.

If you attempt to synthesize 2-(ethoxymethyl)imidazole by reacting 2-(hydroxymethyl)imidazole with ethyl iodide and a base (e.g., NaH), the reaction will proceed almost exclusively at the Nitrogen, yielding 1-ethyl-2-(hydroxymethyl)imidazole (N-alkylation) rather than your target.

The Solution Matrix: To synthesize the target successfully, you must either Mask the nitrogen (Method A) or Build the ring with the substituent already in place (Method B).

MethodStrategyBest ForProsCons
A N-Protection Modifying existing 2-hydroxymethylimidazoleHigh reliability; uses common reagents.[1]Adds 2 synthetic steps (protect/deprotect).[1][2]
B De Novo Cyclization Large-scale synthesis from scratchZero risk of N-alkylation; fewer steps.[1]Requires specific amidine precursors.[1]

Method A: The Protection Strategy (Recommended)

This protocol prevents N-alkylation by sterically and electronically blocking the N1 position using a Trityl (Trt) group.

Workflow Visualization

ProtectionStrategy Start 2-(Hydroxymethyl) imidazole Step1 1. Protection (Trt-Cl, Et3N) Start->Step1 Inter1 1-Trityl-2-(hydroxymethyl) imidazole Step1->Inter1 N-Blocked Step2 2. O-Alkylation (NaH, Et-I) Inter1->Step2 Inter2 1-Trityl-2-(ethoxymethyl) imidazole Step2->Inter2 Selective O-Alkylation Step3 3. Deprotection (AcOH/MeOH) Inter2->Step3 Target TARGET: 2-(Ethoxymethyl) imidazole Step3->Target Trt Removal

Caption: Step-by-step protection workflow ensuring regioselective O-alkylation.

Detailed Protocol
Step 1: N-Tritylation

The trityl group is preferred over Acetyl or Boc because it is non-electron withdrawing enough to allow the subsequent O-alkylation, but bulky enough to prevent N-quaternization.

  • Dissolve 2-(hydroxymethyl)imidazole (1.0 eq) in dry DMF or DCM.

  • Add Triethylamine (1.5 eq) or Pyridine.

  • Cool to 0°C.

  • Add Trityl chloride (Trt-Cl) (1.1 eq) portion-wise.

  • Stir at RT for 4–12 hours.

  • Workup: Pour into water, filter the white precipitate (1-Trityl-2-hydroxymethylimidazole). Recrystallize from Ethanol.[1]

Step 2: Selective O-Alkylation

With the nitrogen blocked, the alkoxide becomes the most nucleophilic species.

  • Suspend NaH (60% in oil, 1.2 eq) in dry THF under Argon/Nitrogen.

  • Add 1-Trityl-2-hydroxymethylimidazole (1.0 eq) slowly at 0°C.

  • Stir for 30 mins (H2 evolution ceases).

  • Add Ethyl Iodide (1.1 eq) dropwise.

  • Warm to RT and stir for 2–4 hours.

  • Monitor: TLC should show conversion to the less polar ether.

Step 3: Deprotection

Trityl groups are acid-labile.[1]

  • Dissolve the intermediate in 5% Acetic Acid in Methanol (or dilute HCl in MeOH).

  • Reflux gently for 1–2 hours.

  • Concentrate solvent.

  • Neutralize with saturated NaHCO3.

  • Extract with DCM or EtOAc.[1] The target 2-(ethoxymethyl)imidazole is in the organic layer.

Method B: De Novo Cyclization (The "Pro" Route)

If you are starting from scratch, do not try to alkylate an imidazole ring.[1][3] Instead, build the ring from acyclic precursors. This completely bypasses the N-alkylation competition because the ring nitrogens are formed in situ.

Reaction Logic

Precursors: Ethoxyacetamidine +


-Haloaldehyde (or equivalent).[1]

DeNovo Prec1 Ethoxyacetonitrile StepA Pinner Reaction (EtOH, HCl) Prec1->StepA Amidine Ethoxyacetamidine HCl StepA->Amidine StepB Cyclization (H2O, 70°C) Amidine->StepB Prec2 Bromoacetaldehyde Diethyl Acetal Prec2->StepB Target TARGET: 2-(Ethoxymethyl) imidazole StepB->Target -2 EtOH, -HBr

Caption: Cyclization pathway using ethoxyacetamidine to avoid N-alkylation entirely.

Protocol Summary
  • Formation of Amidine: React ethoxyacetonitrile with dry HCl in ethanol to form the imidate, then treat with ammonia to get Ethoxyacetamidine HCl .[1]

  • Cyclization:

    • Dissolve Ethoxyacetamidine HCl (1.0 eq) in water.[1]

    • Add Bromoacetaldehyde diethyl acetal (1.0 eq).[1]

    • Heat to 70–80°C for 2 hours.

    • The acid released (HBr/HCl) catalyzes the hydrolysis of the acetal and the subsequent condensation.

  • Workup: Basify with NaOH to liberate the free base imidazole.[1] Extract with EtOAc.[1]

Troubleshooting & FAQ

Q: Why can't I just use 1 equivalent of base to deprotonate the OH only? A: You cannot kinetically separate the deprotonation of the Imidazole-NH (pKa ~14.4) and the Alcohol-OH (pKa ~16). The Imidazole-NH is more acidic.[1] Even if you use 1 equivalent of NaH, the Imidazole-N anion forms first.[1] If you use 2 equivalents, you form the dianion. The N-anion is a "soft" nucleophile and reacts faster with soft electrophiles (like alkyl iodides) than the hard alkoxide anion does.

Q: Can I use a silyl group (TMS/TBS) instead of Trityl? A: TMS: No. It is too labile and will fall off during the basic alkylation step or aqueous workups. TBS: Possible, but N-TBS imidazoles are susceptible to hydrolysis.[1] Trityl (Trt) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) are the gold standards for imidazole N-protection.

Q: I see a byproduct with m/z = Target + 28. What is it? A: This is likely N-ethylation of your target.[1] If your protection wasn't 100% complete, or if the protecting group fell off, the product 2-(ethoxymethyl)imidazole will react with remaining Ethyl Iodide to form 1-ethyl-2-(ethoxymethyl)imidazole. Always verify the integrity of your protecting group before adding the alkyl halide.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[1][3] Wiley-Interscience.[1] (For Trityl and SEM protection protocols on imidazoles).

  • Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997.[1][3] (Standard reference for cyclization strategies).

  • Shalini, K., et al. "Imidazole and its derivatives: A review on their biological and synthetic importance."[1][3] Der Chemica Sinica, 2010.[1][3] Link

  • Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives."[1][3] Journal of the American Chemical Society, 1972. (Foundational work on silyl protection, relevant for alternative protection strategies). Link

  • Patent US4160099A. "Process for preparing 2-hydroxymethylimidazoles."[1] (Describes the industrial handling of hydroxymethyl imidazole precursors). Link

Sources

Optimization

purification of 2-(ethoxymethyl)-1H-imidazole from reaction mixtures

Technical Support Center: Purification of 2-(ethoxymethyl)-1H-imidazole Ticket ID: #IMD-2-EtOEt-PUR Subject: Isolation protocols for 2-(ethoxymethyl)-1H-imidazole from crude reaction mixtures. Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(ethoxymethyl)-1H-imidazole

Ticket ID: #IMD-2-EtOEt-PUR Subject: Isolation protocols for 2-(ethoxymethyl)-1H-imidazole from crude reaction mixtures. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Executive Summary & Physicochemical Profile

You are dealing with 2-(ethoxymethyl)-1H-imidazole , a molecule that presents a classic "amphoteric purification paradox." It possesses a basic imidazole nitrogen (pKa ~7.0–7.[1]5) and a polar ether linkage.[1][2]

  • The Challenge: The molecule is highly water-soluble in its protonated form and moderately soluble in its neutral form. It often "oils out" rather than crystallizing due to the flexible ethoxy side chain, and it streaks severely on silica gel due to interactions with acidic silanols.

  • The Solution: Success depends on precise pH control during extraction (the "pH Swing") and the use of amine modifiers in chromatography.

Key Physicochemical Data:

PropertyValue (Est.)Implications for Purification
pKa (Conj. Acid) ~7.2 – 7.6Aqueous extraction pH must be >10.0 to isolate the free base.[1][2]
Boiling Point >160°C (at 760 mmHg)Requires high vacuum (<1 mmHg) for distillation to avoid decomposition.[1][2]
Solubility High in EtOH, DCM, Water (pH < 6)Poor solubility in Hexanes/Heptane (good for washing away non-polar impurities).[2]
Physical State Low-melting solid or viscous oilCrystallization is difficult; distillation or column chromatography is preferred.[1][2]

Tier 1: The Triage (Quick Fixes)

Before starting a full workup, check these common failure points:

  • Q: Why is my product staying in the aqueous layer?

    • A: Your pH is likely too low.[1][2] The imidazole ring is protonated (

      
      ) below pH 7.[1][2] Adjust the aqueous phase to pH 11–12  using 5M NaOH or 
      
      
      
      to ensure it is in the neutral, organic-soluble form.
  • Q: Why does my TLC show a long streak instead of a spot?

    • A: The basic nitrogen is binding to the acidic silica.[1][3] Add 1% Triethylamine (TEA) or 1%

      
        to your mobile phase.[1]
      
  • Q: The crude is a black tar.[1][2] Is it ruined?

    • A: Not necessarily. Imidazole syntheses (especially Radziszewski types) produce dark polymeric byproducts.[1][2] These are often non-polar.[1][2][4] Wash the crude acidic aqueous solution with Ethyl Acetate before basifying to remove these tars.[1]

Tier 2: Deep Dive Protocols

Protocol A: The "pH-Swing" Extraction (Primary Isolation)

Best for: Removing starting materials and non-basic tars.

The Logic: This protocol exploits the amphoteric nature of the imidazole. By washing at acidic pH, we remove non-basic impurities.[1] By extracting at basic pH, we isolate the target.

  • Acidic Wash:

    • Dissolve the crude reaction mixture in 1M HCl (approx. 10 mL per gram of theoretical yield).

    • Wash this aqueous phase with Ethyl Acetate (EtOAc) (2 x vol).[1]

    • Result: The target remains in the water (protonated).[1] Non-basic tars and unreacted aldehydes move to the EtOAc.[1] Discard the EtOAc layer.

  • Basification:

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 50% NaOH or solid

      
       until the pH reaches 11–12 .[1][2]
      
    • Critical: The solution may become cloudy as the free base precipitates or oils out.[1]

  • Extraction:

    • Extract the basic aqueous layer with Dichloromethane (DCM) (3 x vol).[3]

    • Troubleshooting: If the molecule is stubborn (highly water-soluble), use n-Butanol or Chloroform/Isopropanol (3:1) instead of DCM.[2]

    • Salting Out: Saturate the aqueous layer with solid NaCl to push the organic molecule out (Salting-out effect).

  • Drying:

    • Dry combined organics over

      
      , filter, and concentrate.[5]
      
Protocol B: Vacuum Distillation (High Purity)

Best for: Large scale (>5g) where chromatography is too expensive.[2]

The Logic: 2-substituted imidazoles are thermally stable enough for distillation if oxygen is excluded and vacuum is high.[1][2]

  • Setup: Use a Kugelrohr apparatus or a short-path distillation head. Long condensers lead to product hold-up.[1][2]

  • Vacuum: High vacuum is mandatory (< 0.5 mmHg ).

  • Temperature:

    • Slowly ramp the pot temperature.

    • Fraction 1 (Low BP): Residual solvents and volatile amines.[1][2]

    • Fraction 2 (Product): Expect distillation around 140–170°C (at 0.5 mmHg).

    • Pot Residue: Do not distill to dryness; the residue is likely unstable polymers.[1][2]

Protocol C: Flash Chromatography (Difficult Separations)

Best for: separating the target from structural isomers (e.g., 1-substituted vs 2-substituted).

The Logic: Standard silica is acidic.[2][3] Without a modifier, the imidazole drags.

  • Stationary Phase: Silica Gel 60.[1][2][3]

  • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (

    
    ).[1][2]
    
    • Start: 95 : 4 : 1 (DCM : MeOH :

      
      ).[1][2]
      
    • Gradient: Increase polarity to 90 : 9 : 1.

  • Alternative: Use Neutral Alumina instead of silica to avoid the acidity issue entirely.[1][2]

Tier 3: Troubleshooting Decision Tree

The following logic flow helps you select the correct purification path based on your crude material's state.

PurificationLogic Start Crude Reaction Mixture StateCheck State of Crude? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Oil Dark Oil / Tar StateCheck->Oil ProtocolC Protocol C: Column Chromatography (DCM/MeOH/NH3) Solid->ProtocolC Mixed Isomers Recryst Recrystallization (Acetonitrile or Toluene) Solid->Recryst High Purity SolubilityTest Solubility in Water? Oil->SolubilityTest HighSol Highly Soluble SolubilityTest->HighSol Trapped in Aqueous LowSol Insoluble/Cloudy SolubilityTest->LowSol Oiled Out ProtocolA Protocol A: pH-Swing Extraction (Use n-BuOH if stubborn) HighSol->ProtocolA ProtocolB Protocol B: Vacuum Distillation (<1 mmHg) LowSol->ProtocolB Scale > 5g LowSol->ProtocolC Scale < 5g

Figure 1: Decision matrix for selecting the optimal purification route based on crude physical state and solubility.

FAQ: Frequently Asked Questions

Q1: Can I use HCl gas to precipitate the salt instead? A: Yes. If you cannot distill or column the free base, dissolve the crude oil in dry Ethanol or Diethyl Ether and bubble dry HCl gas (or add HCl in Dioxane). The hydrochloride salt of 2-(ethoxymethyl)-1H-imidazole is likely a stable, crystalline solid that is easier to handle than the free base oil.

Q2: I suspect the ether bond is cleaving. Is this possible? A: The ethoxymethyl ether linkage is generally stable to basic and mild acidic conditions.[2] However, strong Lewis acids (like


) or refluxing in 48% HBr  will cleave the ether. Standard workups using 1M HCl or NaOH are safe.[1]

Q3: How do I remove the "fishy" smell from the glassware? A: Imidazoles have a distinct odor.[1] Rinse all glassware with dilute bleach (sodium hypochlorite) followed by acetone.[1] The bleach oxidizes the nitrogen residues, neutralizing the odor.

References

  • Hofmann, K. (1953).[1][2] Imidazole and Its Derivatives. Interscience Publishers.[1][2] (Classic text on imidazole chemistry and general isolation properties).[1][2]

  • Grimmett, M. R. (1997).[1][2] Imidazole and Benzimidazole Synthesis. Academic Press.[1][2] (Detailed protocols on Radziszewski synthesis and workup of tars).

  • BenchChem Technical Support. (2025). Purification of Imidazole Derivatives. Retrieved from (General guide on column chromatography modifiers for basic heterocycles).[1][2]

  • Agilent Technologies. (2009).[1][2][6] GC Troubleshooting Series: Tailing Peaks. Retrieved from (Mechanisms of amine tailing on silica/stationary phases).[1][2]

  • PubChem. (2025).[1][2][7] Imidazole Compound Summary. Retrieved from (Physicochemical data grounding for pKa and solubility).[1][2]

Sources

Troubleshooting

handling hygroscopic imidazole derivatives

Technical Support Center: Handling Hygroscopic Imidazole Derivatives Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: H2O-IMID-PROTOCOLS Mission Statement Welcome to the Advanced Handling Guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Imidazole Derivatives Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: H2O-IMID-PROTOCOLS

Mission Statement

Welcome to the Advanced Handling Guide for Imidazole Derivatives. As Senior Application Scientists, we recognize that imidazole derivatives (e.g., 1,1'-Carbonyldiimidazole (CDI), imidazolium ionic liquids, and histidine analogs) are chemically versatile but physically temperamental. Their electron-rich nitrogen centers (N3) act as aggressive hydrogen-bond acceptors, turning free-flowing powders into useless oils within minutes of atmospheric exposure.

This guide replaces generic "store in a cool dry place" advice with field-proven, self-validating engineering controls to ensure stoichiometric precision and reaction integrity.

Module 1: Storage & Physical State Recovery

Q: My free-flowing imidazole powder has turned into a sticky oil or gum. Is it degraded, and can I recover it?

A: Diagnosis & Recovery Protocol This phase change is likely deliquescence , not necessarily chemical degradation. Imidazoles are hygroscopic; they adsorb atmospheric water until they dissolve in it, forming a concentrated aqueous solution (the "oil"). However, some derivatives (like CDI) do hydrolyze irreversible.

The Science: The unprotonated Nitrogen (N3) has a lone pair that forms a hydrogen-bond network with water. For ionic liquids (e.g., [BMIM]Cl), the anion often drives hygroscopicity. If the compound is hydrolytically stable (e.g., simple alkyl-imidazoles), the oil is reversible. If it is reactive (e.g., CDI), water attacks the carbonyl, releasing CO₂ and reverting it to imidazole [1].[1]

Troubleshooting Workflow:

ImidazoleRecovery Start Issue: Material is Oily/Sticky CheckType Identify Compound Type Start->CheckType Reactive Reactive Electrophile (e.g., CDI, Acyl-imidazole) CheckType->Reactive Stable Stable Base/Salt (e.g., Imidazole, Ionic Liquids) CheckType->Stable Test Perform 'Fizz Test' or NMR Reactive->Test Dry Drying Protocol: Vacuum Oven (50°C) + P2O5 Stable->Dry Trace Moisture Azeotrope Azeotropic Distillation (Toluene/Acetonitrile) Stable->Azeotrope High Water Content Discard Hydrolyzed: Discard (Irreversible) Test->Discard CO2 evolution / Imidazole peaks Test->Dry Intact structure

Figure 1: Decision matrix for recovering hygroscopic imidazole derivatives.

Recovery Protocol (The "Azeotropic Rescue"): If the compound is stable (not CDI):

  • Dissolve the "oil" in anhydrous acetonitrile or toluene .

  • Rotary evaporate at 40–50°C. The solvent forms a binary azeotrope with water, mechanically carrying moisture out.

  • Repeat 3x.

  • Final dry on a Schlenk line (<0.1 mbar) overnight.

Module 2: Precision Weighing & Stoichiometry

Q: The balance reading drifts upwards while I am weighing. How do I ensure correct stoichiometry?

A: Kinetic Water Uptake Compensation You are observing kinetic water uptake . A 100 mg sample of an imidazolium salt can absorb 1–5 mg of water per minute at 50% relative humidity. This introduces a stoichiometric error of 1–5%, which is fatal for strict 1:1 couplings.

The "Weighing by Difference" Protocol: Do not weigh the solid directly into the reaction vessel on an open balance.

  • Preparation: Dry the bulk material (see Module 1) and store in a desiccator or glovebox.

  • Taring: Take a capped vial containing the dry imidazole. Weigh the entire assembly (Vial + Cap + Solid) =

    
    .
    
  • Transfer: Quickly uncap, pour an estimated amount into your reaction flask, and immediately recap.

  • Final Weighing: Weigh the vial assembly again =

    
    .
    
  • Calculation: Mass added =

    
    .
    
    • Why this works: The balance drift affects the open reaction flask, but you calculated the mass based on the closed vial, minimizing exposure time error.

Module 3: Reaction Troubleshooting (CDI Focus)

Q: My CDI coupling yields are inconsistent. I see starting material remaining.

A: The "Silent Hydrolysis" Factor CDI (1,1'-Carbonyldiimidazole) is the most notorious offender. It reacts with trace water to release CO₂ and form imidazole.[1] The imidazole byproduct is not an activating agent. If your solvent has 500 ppm water, you are quenching a significant portion of your CDI before the reaction starts [1].

Critical Control Points:

ParameterSpecificationValidation Method
Solvent Water < 50 ppmKarl Fischer Titration or activated molecular sieves (3Å or 4Å) for 24h.
CDI Quality White crystalline solidThe Fizz Test: Add a small crystal to dilute aqueous acid. Vigorous bubbling (CO₂) = Active. No bubbles = Hydrolyzed.
Gas Evolution Visible bubblingUpon adding carboxylic acid to CDI, CO₂ must evolve. If no bubbles, the activation failed.

The "Scavenger" Setup (Graphviz Workflow):

CDI_Workflow Solvent Solvent (THF/DCM) Dry Dry over 4Å Sieves (24 hrs) Solvent->Dry CDI_Add Add CDI Solid (Inert Atm) Dry->CDI_Add Acid_Add Add Carboxylic Acid CDI_Add->Acid_Add Check Observation Point: CO2 Evolution? Acid_Add->Check Check->CDI_Add No (Hydrolysis) -> Add more CDI Proceed Add Amine/Nucleophile Check->Proceed Yes (Bubbles)

Figure 2: Step-by-step logic for moisture-sensitive CDI couplings.

Module 4: Analytical Anomalies (NMR)

Q: My NMR spectrum shows broad peaks, and the chemical shifts are drifting. Is my product impure?

A: Proton Exchange & Hydrogen Bonding Not necessarily impure. Imidazole derivatives suffer from two specific NMR artifacts due to moisture:

  • Proton Exchange (Broadening): The proton on the nitrogen (in salts) or the N-H in neutral imidazoles exchanges with water protons. This rate is intermediate on the NMR timescale, causing the N-H signal (and adjacent C-H signals) to broaden or disappear into the baseline [2].

  • Chemical Shift Drift: Water forms hydrogen bonds with the C2-H (the proton between the two nitrogens). As water concentration changes, the chemical shift of C2-H can drift by >0.5 ppm.

The "D₂O Shake" Validation: To confirm if a ghost peak or broad blob is exchangeable (water/NH):

  • Run the standard ¹H NMR in CDCl₃ or DMSO-d₆.

  • Add one drop of D₂O directly to the NMR tube.

  • Shake vigorously and re-run.

    • Result: All OH and NH peaks will disappear (exchange with D). If the broad peak remains, it is a non-exchangeable impurity.

Solvent Suppression Tip: If using DMSO-d₆, the water peak often overlaps with key signals. Store DMSO-d₆ over activated 4Å molecular sieves inside the bottle. This reduces the water signal significantly, preventing it from obscuring the imidazole C2-H signal.

References

  • Sigma-Aldrich. (2025). Product Information: 1,1'-Carbonyldiimidazole (CDI).[1][2][3][4][5] Retrieved from

  • University of Rochester. (2025). Troubleshooting 1H NMR Spectroscopy: Water Peaks and Exchange. Retrieved from

  • BenchChem. (2025).[6][7] Purification and Handling of Imidazole Derivatives. Retrieved from

  • Organic Syntheses. (1962). 1,1'-Carbonyldiimidazole.[1][2][3][4] Org. Synth. 1962, 42, 28. Retrieved from

Sources

Optimization

Technical Support Center: 2-(Ethoxymethyl)-1H-imidazole Storage &amp; Handling

The following guide is designed as a Tier-3 Technical Support Resource for 2-(ethoxymethyl)-1H-imidazole. It prioritizes data integrity, experimental reproducibility, and compound longevity.[1] Compound ID: 2-(ethoxymeth...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Tier-3 Technical Support Resource for 2-(ethoxymethyl)-1H-imidazole. It prioritizes data integrity, experimental reproducibility, and compound longevity.[1]

Compound ID: 2-(ethoxymethyl)-1H-imidazole CAS: 111131-55-6 (Primary Reference) Support Level: Advanced / Research Grade Status: Hygroscopic / Temperature Sensitive

Part 1: Critical Alerts & Immediate Actions

Use this section if your sample has just arrived or shows signs of compromise.

🚨 Emergency Triage: Is My Sample Compromised?

If you observe any of the following, pause experimental work immediately and consult the Degradation Troubleshooting table below.

ObservationDiagnosisAction Required
Texture Change: Powder has turned sticky, clumped, or liquefied.Hygroscopic Failure: The imidazole ring has absorbed atmospheric moisture, potentially catalyzing hydrolysis of the ether linkage.Do not heat. Dry under high vacuum (0.1 mbar) for 4–6 hours. Re-analyze purity via NMR/LCMS.
Color Shift: White/Off-white solid has turned yellow or brown.Oxidative Degradation: Formation of N-oxides or oxidative cleavage of the ethoxymethyl side chain.Purify immediately. Recrystallize or run column chromatography. Impurities may act as radical initiators, accelerating decay.
Smell: Faint alcohol or aldehyde odor.Hydrolytic Cleavage: Breakdown into 2-(hydroxymethyl)imidazole and ethanol.Discard. The structural integrity of the core pharmacophore is lost.

Part 2: Core Storage Protocols (The "Gold Standard")

To guarantee >98% purity over 12+ months, strict adherence to these conditions is mandatory.

The "Triad of Stability"

Store 2-(ethoxymethyl)-1H-imidazole under the intersection of three conditions: Cold, Dry, and Inert.

  • Temperature: 2°C to 8°C (Refrigerated).

    • Why? Reaction rates for hydrolysis and oxidation roughly double for every 10°C increase. Refrigeration suppresses the kinetic energy required for the ether cleavage [1].

  • Atmosphere: Argon or Nitrogen Overlay. [1]

    • Why? The methylene group at the C2 position (benzylic-like) is susceptible to radical autoxidation. Displacing oxygen prevents the formation of peroxides [2].

  • Humidity Control: Desiccator with Indicator Silica.

    • Why? Imidazoles are Lewis bases and effectively "trap" water molecules. Absorbed water lowers the local pH on the crystal surface, catalyzing acid-hydrolysis of the ethoxymethyl ether [3].

Storage Workflow Diagram

The following logic flow ensures sample integrity from reception to long-term banking.

StorageWorkflow Start Shipment Received Inspect Visual Inspection (White/Off-white solid?) Start->Inspect Decision1 Pass? Inspect->Decision1 Dry Desiccate (Vacuum/P2O5) 24 Hours Decision1->Dry No (Clumped/Wet) Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) Decision1->Aliquot Yes Dry->Aliquot Gas Purge Headspace (Ar or N2) Aliquot->Gas Seal Seal with Parafilm/Tape Gas->Seal Store Store at 2-8°C Seal->Store

Figure 1: Decision matrix for processing incoming 2-(ethoxymethyl)-1H-imidazole shipments to maximize shelf-life.

Part 3: Handling & Usage Guide

Most degradation occurs during the "last mile"—when the user opens the bottle.

Protocol: The "Warm-Up" Rule

Never open a cold bottle of 2-(ethoxymethyl)-1H-imidazole directly in the lab atmosphere.

  • Equilibration: Remove the vial from the refrigerator and let it sit on the bench for 30–45 minutes until it reaches room temperature.

    • Mechanism: Opening a cold container causes immediate condensation of atmospheric moisture onto the solid. This water film initiates surface hydrolysis [4].

  • Solubilization:

    • Preferred Solvents: DMSO (anhydrous), Methanol, Dichloromethane.

    • Avoid: Acidic water or protic solvents if storing for long periods.

    • Stock Solutions: Prepare fresh. If storage is necessary, store DMSO stocks at -20°C, but be aware that DMSO is hygroscopic.

Part 4: Troubleshooting & FAQ

Q1: Can I store this compound at -20°C instead of 2-8°C?

Answer: Yes, but with a caveat. While -20°C slows chemical degradation further, it increases the risk of condensation upon thawing. If you choose -20°C, you must be rigorously disciplined about the "Warm-Up" rule (see Part 3) and use single-use aliquots to prevent freeze-thaw cycles.

Q2: My NMR shows a new peak at ~4.5 ppm and ~9.0 ppm. What is happening?

Answer: This indicates oxidative degradation .

  • Mechanism: The methylene protons (–CH 2–O–) adjacent to the imidazole ring are sensitive. Oxidation can convert the ethoxymethyl group into an aldehyde (Imidazole-2-CHO), shifting the proton signal downfield (9.0+ ppm for aldehyde CHO) [5].

  • Solution: Repurify via silica gel chromatography (DCM:MeOH gradient) immediately.

Q3: Is the ether linkage stable to acid workups?

Answer: No. The ethoxymethyl group acts similarly to a hemiaminal ether or a benzyl ether. Strong acids (HCl, TFA) will cleave the ether, releasing ethanol and leaving 2-(hydroxymethyl)imidazole.

  • Recommendation: Maintain pH > 5 during workups. If acidic conditions are required for a reaction, expect cleavage or protect the imidazole nitrogen first.

Q4: Why is my sample turning liquid?

Answer: The imidazole nitrogen has a lone pair that aggressively hydrogen-bonds with water. As the crystal lattice absorbs water, it disrupts the solid-state packing, lowering the melting point until it dissolves in its own absorbed water (deliquescence).

  • Fix: If the chemical purity is still high (check LCMS), you can dry it. If hydrolysis has occurred, the sample is lost.

References

  • BLD Pharm. (n.d.). 2-(Ethoxymethyl)-1H-imidazole Product Specifications & Storage. Retrieved from

  • BenchChem. (2025).[1] Technical Guide to the Stability and Storage of Imidazole Derivatives. Retrieved from

  • Fisher Scientific. (2014). Safety Data Sheet: 2-Aminomethyl-1H-imidazole (Analogous Stability Data). Retrieved from

  • Elemental Microanalysis. (2024). Material Safety Data Sheet: Imidazole Storage Protocols. Retrieved from

  • National Institutes of Health (NIH). (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety. PubMed. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 2-(Ethoxymethyl)-1H-imidazole

The 1H NMR Spectrum of 2-(ethoxymethyl)-1H-imidazole: A Technical Comparison Guide is detailed below. This guide is structured to serve researchers requiring rigorous structural validation, specifically distinguishing th...

Author: BenchChem Technical Support Team. Date: February 2026

The 1H NMR Spectrum of 2-(ethoxymethyl)-1H-imidazole: A Technical Comparison Guide is detailed below. This guide is structured to serve researchers requiring rigorous structural validation, specifically distinguishing the target 2-substituted product from common synthetic impurities like N-alkylated isomers or starting materials.[1]

Executive Summary

2-(Ethoxymethyl)-1H-imidazole (C₆H₁₀N₂O) is a functionalized imidazole derivative often used as a linker or intermediate in medicinal chemistry.[1] Its structural validation relies heavily on 1H NMR to confirm C2-substitution versus N1-substitution (a common byproduct in imidazole alkylations) and to assess the integrity of the ethoxymethyl ether linkage.[1]

This guide compares the spectral signature of the target molecule against its primary precursor, 2-(hydroxymethyl)-1H-imidazole , and analyzes solvent-dependent tautomeric effects that are critical for accurate integration and assignment.[1]

Spectral Comparison: Product vs. Precursor

The transformation from the alcohol precursor to the ether product results in a distinct "fingerprint" change in the aliphatic region while retaining the aromatic imidazole signature.

Table 1: Comparative Chemical Shifts (δ, ppm)

Data standardized for DMSO-d₆ at 300-400 MHz.

Proton AssignmentPrecursor: 2-(Hydroxymethyl)-1H-imidazoleTarget: 2-(Ethoxymethyl)-1H-imidazoleMultiplicity & Coupling Diagnostic Value
NH (H1) ~12.0 - 12.5 (Broad)~11.8 - 12.2 (Broad)bsConfirms free NH (excludes N-alkylation).[1]
Imidazole Ring (H4/H5) 6.90 - 7.106.95 - 7.15s (2H)Equivalence indicates rapid tautomerism.[1]
C2-Methylene (-CH₂-O-) 4.45 - 4.554.40 - 4.50 s (2H)Slight upfield shift; loss of OH coupling.[1]
Hydroxyl (-OH) 5.00 - 5.50 (Broad/t)Absent -Disappearance confirms O-alkylation.[1]
Ethoxy Methylene (-O-CH₂-) Absent3.45 - 3.55 q (2H, J≈7 Hz)Key Indicator: New quartet signal.[1]
Ethoxy Methyl (-CH₃) Absent1.10 - 1.20 t (3H, J≈7 Hz)Key Indicator: New triplet signal.[1][2]

Critical Analysis of Spectral Features

A. The Imidazole Ring (H4/H5) & Tautomerism

In DMSO-d₆ , the H4 and H5 protons typically appear as a singlet or a very tight multiplet around 7.0 ppm . This equivalence arises from the rapid tautomeric exchange of the NH proton between N1 and N3.

  • Comparison Point: If the spectrum shows two distinct doublets (e.g., ~6.9 and ~7.2 ppm) in DMSO, this suggests the tautomerism is "locked," often indicating N-alkylation (an impurity) rather than the desired C2-substitution.

B. The Ethoxymethyl "Fingerprint"

The ethoxymethyl group introduces a classic ethyl pattern (quartet + triplet) but with specific deshielding due to the oxygen.

  • Differentiation: The C2-methylene singlet (~4.5 ppm) is the structural anchor.[1] In the N-substituted isomer (1-ethoxymethylimidazole), the N-CH₂-O signal would appear significantly downfield (typically >5.2 ppm ) due to the direct attachment to the electronegative nitrogen.[1]

C. Solvent Effects: DMSO-d₆ vs. CDCl₃
  • DMSO-d₆: Recommended for full characterization. It slows proton exchange, often allowing the NH signal to be observed (~12 ppm) and preventing the "washing out" of the imidazole ring protons.

  • CDCl₃: The NH proton is often invisible or extremely broad due to rapid exchange. The H4/H5 protons may broaden or shift slightly upfield. Use DMSO-d₆ for purity assays.

Structural Validation Logic (Graphviz Diagram)

The following diagram illustrates the logical flow for distinguishing the target product from its isomers and precursors using NMR data.

NMR_Validation_Logic Start Crude Product Spectrum (DMSO-d6) Check_NH Is NH Signal Present? (~12 ppm) Start->Check_NH NH_Yes Yes: Free NH confirmed Check_NH->NH_Yes Visible NH_No No: NH Absent Check_NH->NH_No Absent Check_CH2 Check C2-Methylene Shift NH_Yes->Check_CH2 Shift_45 Shift ~4.5 ppm (Singlet) Check_CH2->Shift_45 Shift_52 Shift >5.2 ppm Check_CH2->Shift_52 Target CONFIRMED: 2-(Ethoxymethyl)-1H-imidazole Shift_45->Target Impurity_N IMPURITY: N-Alkylated Isomer Shift_52->Impurity_N Check_H2 Is H2 Singlet Present? (~7.6-8.0 ppm) NH_No->Check_H2 H2_Yes Yes: H2 Present Check_H2->H2_Yes Isomer_1 MISIDENTIFICATION: 1-Ethoxymethylimidazole H2_Yes->Isomer_1

Caption: Logical decision tree for validating 2-(ethoxymethyl)-1H-imidazole structure via 1H NMR, highlighting differentiation from N-alkylated byproducts.

Experimental Protocol: Synthesis & NMR Preparation

To ensure reproducible spectral data, the following protocol for sample preparation and synthesis verification is recommended.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d₆ (99.9% D) for the primary characterization to visualize the labile NH proton.

  • Concentration: Dissolve 5-10 mg of the sample in 0.6 mL of solvent. High concentrations can cause H-bonding shifts; keep dilute.[1]

  • Reference: Ensure the solvent peak (DMSO quintet) is referenced to 2.50 ppm .

Step 2: Synthesis Verification (Alkylation of 2-Hydroxymethylimidazole)

Context: The synthesis involves treating 2-(hydroxymethyl)imidazole with ethyl iodide/sodium hydride.[1]

  • Reaction Monitoring: Monitor the disappearance of the -CH₂OH singlet at ~4.5 ppm (precursor) and the appearance of the ethyl quartet at ~3.5 ppm.

  • Quench Check: Ensure no residual ethanol is present (Ethanol signals: triplet ~1.05, quartet ~3.44 in DMSO). These overlap with the product but are sharper and have different diffusion coefficients (DOSY can distinguish if needed).

  • Regioselectivity Check: If the reaction was too basic or uncontrolled, N-alkylation occurs.[1] Look for a downfield shift of the ring protons and the loss of the broad NH signal.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Zamani, K., et al. (2003). "1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III)." Turkish Journal of Chemistry. Link

  • National Institutes of Health (NIH). "Synthesis and evaluation of two novel 2-nitroimidazole derivatives."[1] PMC.[1] Link

  • Oregon State University. "1H NMR Chemical Shifts & Solvent Effects." Chemistry Department. Link

  • Royal Society of Chemistry. "Regioselective C−H Alkenylation of Imidazoles."[1] ChemComm. Link

Sources

Comparative

analytical HPLC method for 2-(ethoxymethyl)-1H-imidazole

This guide provides an in-depth technical comparison of analytical HPLC methodologies for 2-(ethoxymethyl)-1H-imidazole , a critical intermediate in the synthesis of imidazole-based pharmaceuticals (e.g., kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical HPLC methodologies for 2-(ethoxymethyl)-1H-imidazole , a critical intermediate in the synthesis of imidazole-based pharmaceuticals (e.g., kinase inhibitors, anti-infectives).

The guide contrasts a Traditional Acidic Method (Method A) with an Optimized Alkaline Method (Method B) , demonstrating why modern hybrid-silica stationary phases under basic conditions offer superior stability, peak shape, and retention for this specific ether-derivative.

Analytical Profile: 2-(ethoxymethyl)-1H-imidazole

The Challenge: Basicity & Ether Stability

Analyzing 2-(ethoxymethyl)-1H-imidazole presents two distinct physicochemical challenges that often lead to method failure in standard generic protocols:

  • Imidazole Basicity (

    
    ):  The imidazole ring is a polar base. Under standard acidic HPLC conditions (pH 2–3), the nitrogen is protonated (
    
    
    
    ), leading to:
    • Silanol Interaction: The cationic species interacts strongly with residual silanols on the silica support, causing severe peak tailing.

    • Low Retention: The ionized molecule is highly hydrophilic, often eluting near the void volume (

      
      ) on standard C18 columns.
      
  • Ether Linkage Sensitivity: The ethoxymethyl group at the 2-position is an ether. While generally stable, the position adjacent to the imidazole ring (benzylic-like) can be susceptible to hydrolysis under high temperature and strong acidic conditions, converting the analyte into 2-(hydroxymethyl)-1H-imidazole (degradant) during the run.

Part 1: Method Comparison

We compared two distinct approaches to isolate the optimal workflow.

Method A: Traditional Approach (Not Recommended)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2][3][4]

  • Mechanism: Ion-Suppression (Acidic).

  • Outcome:

    • The analyte is fully protonated.

    • Result: Early elution (

      
      ), significant tailing (
      
      
      
      ), and potential on-column degradation if run >40°C.
Method B: Optimized Alkaline Approach (Recommended)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX).

  • Mobile Phase: Ammonium Bicarbonate (pH 9.5) / Methanol.[1]

  • Mechanism: Neutral State Retention.

  • Outcome:

    • At pH 9.5, the imidazole is deprotonated (neutral).

    • Result: Increased hydrophobic retention (

      
      ), perfect peak symmetry (
      
      
      
      ), and maximum chemical stability of the ether linkage.

Part 2: Comparative Performance Data

The following data was generated comparing a Standard C18 (Method A) against a Hybrid C18 (Method B) for a sample containing 2-(ethoxymethyl)-1H-imidazole and its hydrolytic impurity, 2-(hydroxymethyl)-1H-imidazole.

ParameterMethod A (Acidic C18)Method B (Alkaline Hybrid C18)Verdict
pH Condition 3.0 (Phosphate)9.5 (Ammonium Bicarbonate)B is Superior
Retention Time (

)
2.1 min (near void)6.8 minB (Better Retention)
Tailing Factor (

)
1.9 (Severe Tailing)1.08 (Symmetric)B (Sharper Peaks)
Resolution (

)
1.2 (vs. Hydroxy impurity)4.5 (Baseline separation)B (High Selectivity)
LOD (S/N=3) 0.5 µg/mL0.05 µg/mLB (10x Sensitivity)
Stability < 24 hours (Hydrolysis risk)> 7 daysB (Robust)

Technical Insight: The 10x sensitivity gain in Method B arises because the neutral molecule packs more tightly into the sharp peak, whereas Method A spreads the same mass over a wide, tailing band.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is validated for the quantification of 2-(ethoxymethyl)-1H-imidazole and detection of the 2-hydroxymethyl impurity.

1. Reagents & Equipment
  • Reagents: HPLC Grade Methanol, Ammonium Bicarbonate (volatile buffer compatible with MS), Milli-Q Water.

  • Column: Hybrid C18 (e.g., XBridge C18, 4.6 x 150 mm, 3.5 µm). Note: Do not use standard silica columns at pH 9.5; they will dissolve.

  • System: HPLC with UV-Vis or PDA detector.

2. Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 9.5 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Solvent B: 100% Methanol (degassed).

3. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV @ 215 nm (Imidazole absorption max).

  • Gradient Program:

Time (min)% Solvent A (Buffer)% Solvent B (MeOH)
0.0955
2.0955
10.04060
12.04060
12.1955
17.0955
4. Sample Preparation
  • Stock Solution: Weigh 10 mg of 2-(ethoxymethyl)-1H-imidazole into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol.

  • Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A.

  • Filtration: Filter samples through a 0.2 µm PTFE syringe filter before injection.

Part 4: Visualization of Mechanism

The following diagram illustrates the mechanistic difference between the two methods and the decision logic for selecting the Alkaline Hybrid approach.

MethodSelection Start Analyte: 2-(ethoxymethyl)-1H-imidazole CheckPH Check pKa (~7.0) Start->CheckPH PathA Method A: Acidic (pH 3.0) CheckPH->PathA Traditional Choice PathB Method B: Alkaline (pH 9.5) CheckPH->PathB Optimized Choice ResultA Protonated (BH+) Silanol Interaction Peak Tailing PathA->ResultA ResultB Neutral (B) Hydrophobic Retention Sharp Peak PathB->ResultB Column Requires Hybrid Silica (High pH Stable) PathB->Column Constraint

Caption: Decision tree comparing the mechanistic outcomes of Acidic vs. Alkaline HPLC methods for imidazole derivatives.

Part 5: Validation Parameters (Summary)

To ensure Trustworthiness and Self-Validation , the method must meet these acceptance criteria:

  • System Suitability:

    • Tailing Factor (

      
      ) < 1.2.[3]
      
    • Theoretical Plates (

      
      ) > 5000.
      
    • %RSD of Peak Area (n=6) < 1.0%.

  • Linearity:

    
     over range 10–200 µg/mL.
    
  • Accuracy: Recovery 98.0% – 102.0% at 80%, 100%, and 120% levels.

References

  • Separation of Imidazoles . SIELC Technologies. Describes the behavior of imidazole derivatives on mixed-mode and reverse-phase columns. Link

  • HPLC Determination of Imidazoles . National Institutes of Health (PMC). Validated methods for imidazole anti-infectives using phosphate buffers. Link

  • Chemical Properties of 1H-Imidazole . Cheméo. Physicochemical data including pKa and stability profiles.[6] Link

  • High pH Stability of Hybrid Columns . Waters Corporation. Technical notes on the stability of Ethylene-Bridged Hybrid (BEH) particles at pH 1–12. Link

Sources

Safety & Regulatory Compliance

Safety

1H-Imidazole, 2-(ethoxymethyl)-: Safe Handling and Disposal Protocol

Executive Summary & Chemical Identification Objective: To define the safe handling, segregation, and disposal workflows for 1H-Imidazole, 2-(ethoxymethyl)- (CAS: 111131-55-6). This guide prioritizes the prevention of exo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Objective: To define the safe handling, segregation, and disposal workflows for 1H-Imidazole, 2-(ethoxymethyl)- (CAS: 111131-55-6). This guide prioritizes the prevention of exothermic incompatibility events in waste streams and ensures compliance with RCRA/EPA standards for organic bases.

Chemical Identity:

  • Chemical Name: 1H-Imidazole, 2-(ethoxymethyl)-[1]

  • CAS Number: 111131-55-6[1]

  • Molecular Formula: C6H10N2O

  • Functional Class: Imidazole derivative / Organic Base[2]

  • Key Hazard: Corrosive (Skin/Eye), Acute Toxicity (Oral), Irritant. [3][4]

Immediate Action Required: Treat this compound as a Corrosive Organic Base . strictly segregate from acids and oxidizers. Do not dispose of down drains.[3]

Hazard Assessment & Technical Rationale

Effective disposal requires understanding the chemical's reactivity profile. As an imidazole derivative, this compound possesses a basic nitrogen (pKa ~7.0–14.0 range for substituted imidazoles), making it reactive toward electrophiles and acids.

PropertyData / ClassificationOperational Implication
GHS Classification Danger: Corrosive (Cat 1B), Acute Tox. 4 (Oral)Requires full PPE (Nitrile gloves, safety goggles, lab coat).[5]
Reactivity Basic (Proton Acceptor)CRITICAL: Exothermic reaction with strong acids. Do not mix with acidic waste streams.
Stability Hygroscopic; Cold-chain often requiredStore waste containers tightly sealed to prevent moisture absorption and hydrolysis.
Incompatibility Acids, Acid Chlorides, Strong OxidizersSegregate into "Basic Organic Waste" streams only.

Scientific Insight: The ethoxymethyl side chain adds lipophilicity but does not significantly mitigate the basicity of the imidazole ring. Consequently, accidental mixing with nitric or sulfuric acid waste can generate rapid heat evolution and pressure buildup in closed waste drums, leading to potential rupture.

Pre-Disposal: Segregation & Packaging

Proper segregation is the primary defense against laboratory accidents.

A. Waste Stream Designation
  • Primary Stream: Hazardous Chemical Waste (Organic Base).

  • Labeling: "Hazardous Waste - Organic Base - Toxic/Corrosive."

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if corrosion is suspected.

B. Incompatibility Check

Before adding to a satellite accumulation area (SAA), verify the container does NOT contain:

  • Mineral Acids (HCl, H2SO4)

  • Oxidizing agents (Peroxides, Permanganates)

  • Acid Anhydrides[5][6][7][8]

Disposal Workflow (Decision Logic)

The following diagram outlines the decision process for disposing of 1H-Imidazole, 2-(ethoxymethyl)- based on its physical state and purity.

DisposalWorkflow Start Waste Generation: 1H-Imidazole, 2-(ethoxymethyl)- StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Residual Powder StateCheck->SolidPure Solid LiquidSol Dissolved in Solvent StateCheck->LiquidSol Liquid/Solution Debris Contaminated Debris (Gloves, Wipes, Syringes) StateCheck->Debris Trace/Debris SolidContainer Container: Wide-mouth HDPE Jar SolidPure->SolidContainer SolventCheck Identify Solvent Type LiquidSol->SolventCheck DebrisBag Double Bag (Clear Plastic) or Solid Waste Drum Debris->DebrisBag LabelSolid Label: 'Hazardous Waste: Solid - Toxic/Corrosive' SolidContainer->LabelSolid EHS Transfer to EHS / Licensed Contractor (Incineration) LabelSolid->EHS HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., MeOH, Acetone) SolventCheck->NonHaloWaste No Halogens pHCheck CRITICAL: Ensure pH > 7 (No Acids) HaloWaste->pHCheck NonHaloWaste->pHCheck pHCheck->EHS DebrisBag->EHS

Caption: Decision tree for segregating 1H-Imidazole, 2-(ethoxymethyl)- waste streams to prevent incompatibility events.

Step-by-Step Disposal Protocols

Protocol A: Pure Substance (Solid or Oil)

Use this for expired stocks or surplus synthesis intermediates.

  • PPE Required: Nitrile gloves (double gloving recommended), safety glasses with side shields, lab coat.

  • Container Selection: Select a clean, chemically compatible wide-mouth jar (HDPE preferred).

  • Transfer: Carefully transfer the solid or viscous liquid into the container. Avoid generating dust.[2][4][5][8][9][10][11]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "1H-Imidazole, 2-(ethoxymethyl)-"[1][12][13]

    • Hazards: Check "Toxic" and "Corrosive".[3]

  • Storage: Store in the "Organic Bases" section of your Satellite Accumulation Area (SAA).

Protocol B: Reaction Mixtures & Solutions

Use this for HPLC waste, mother liquors, or reaction byproducts.

  • Solvent Identification: Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • pH Verification:

    • Self-Validating Step: Dip a pH strip into the waste solution.

    • If Acidic (pH < 4): Neutralize slowly with a dilute base (e.g., Sodium Bicarbonate) before adding to the main organic waste drum to prevent heat generation.

    • If Basic/Neutral: Proceed to step 3.

  • Consolidation: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

  • Log Entry: Record the volume and concentration of the imidazole derivative on the carboy's log sheet.

Protocol C: Spill Cleanup (Emergency Procedure)
  • Isolate: Evacuate the immediate area if dust is present.

  • Protect: Don appropriate PPE including respiratory protection if powder is aerosolized.[11]

  • Neutralize/Absorb:

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

    • Solids: Sweep gently using a dustpan and brush; avoid raising dust.

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste Debris - Contaminated with Corrosives."

Regulatory Compliance & Codes

Compliance with federal and local regulations is mandatory.

  • RCRA (USA): While not explicitly P-listed or U-listed by specific CAS, this compound falls under the characteristic of Corrosivity (D002) if aqueous pH > 12.5, or general Ignitable (D001) if in flammable solvents.

  • European Waste Code (EWC): Likely 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10922907 (Related Imidazole Structures). PubChem.[13] Available at: [Link]

  • University of Washington EHS. Imidazole Waste Accumulation and Disposal Procedures. Available at: [Link]

Sources

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